2,4-Difluorobenzaldehyde oxime
Overview
Description
2,4-Difluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde oxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde oxime can be synthesized through the reaction of 2,4-difluoro-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as a product .
Industrial Production Methods: While specific industrial production methods for 2,4-difluoro-benzaldehyde oxime are not well-documented, the general approach involves the condensation of 2,4-difluoro-benzaldehyde with hydroxylamine under controlled conditions. The process may be optimized for higher yields and purity through the use of catalysts and specific reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the oxime to amines.
Substitution: The oxime group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-difluorobenzonitrile.
Reduction: Formation of 2,4-difluoro-benzylamine.
Substitution: Formation of various substituted oxime derivatives.
Scientific Research Applications
2,4-Difluorobenzaldehyde oxime has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-difluoro-benzaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, facilitating catalytic processes. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions are crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Benzaldehyde oxime: The parent compound without fluorine substitutions.
2,4-Difluorobenzaldehyde: The aldehyde precursor without the oxime group.
2,4-Difluoroacetophenone oxime: A related compound with a ketone-derived oxime.
Uniqueness: 2,4-Difluorobenzaldehyde oxime is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQIVUYSQKNAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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